1-Tetralone
1-Tetralone
α-Tetralone (Phenylbutyrate USP Related Compound B) is a reagent used in the synthesis of amino-pyrazolopyridines with anti-NF-κB and pro-apoptotic potential.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Brand Name:
Vulcanchem
CAS No.:
529-34-0
VCID:
VC20871806
InChI:
InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2
SMILES:
C1CC2=CC=CC=C2C(=O)C1
Molecular Formula:
C10H10O
Molecular Weight:
146.19 g/mol
1-Tetralone
CAS No.: 529-34-0
Cat. No.: VC20871806
Molecular Formula: C10H10O
Molecular Weight: 146.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | α-Tetralone (Phenylbutyrate USP Related Compound B) is a reagent used in the synthesis of amino-pyrazolopyridines with anti-NF-κB and pro-apoptotic potential. Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards |
|---|---|
| CAS No. | 529-34-0 |
| Molecular Formula | C10H10O |
| Molecular Weight | 146.19 g/mol |
| IUPAC Name | 3,4-dihydro-2H-naphthalen-1-one |
| Standard InChI | InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2 |
| Standard InChI Key | XHLHPRDBBAGVEG-UHFFFAOYSA-N |
| SMILES | C1CC2=CC=CC=C2C(=O)C1 |
| Canonical SMILES | C1CC2=CC=CC=C2C(=O)C1 |
| Boiling Point | 255-257 °C @ 760 MM HG |
| Colorform | LIQUID |
| Flash Point | 265 °F |
| Melting Point | 8.0 °C 8 °C |
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